molecular formula C15H19BrN4O2 B2868429 2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034382-41-5

2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Cat. No.: B2868429
CAS No.: 2034382-41-5
M. Wt: 367.247
InChI Key: DPWJVGWLWJDFHE-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with bromine, methoxy, and a triazole-containing side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide typically involves multiple steps:

    Bromination: The starting material, 5-methoxybenzamide, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid.

    Formation of Triazole Side Chain: The triazole side chain is introduced through a click reaction between an alkyne and an azide. This step often employs copper(I) catalysts to facilitate the cycloaddition.

    Amidation: The final step involves the coupling of the brominated benzamide with the triazole-containing side chain under amidation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the bromination and click reaction steps, ensuring consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the triazole ring can participate in redox reactions.

    Coupling Reactions: The compound can engage in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products with various nucleophiles replacing the bromine atom.

    Oxidation: Products with carbonyl functionalities.

    Reduction: Reduced forms of the triazole ring or methoxy group.

Scientific Research Applications

2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole moiety, which is known for its bioactivity.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural complexity.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, facilitating binding to active sites. The bromine atom may also participate in halogen bonding, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide
  • 2-chloro-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide

Uniqueness

2-bromo-5-methoxy-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4O2/c1-10(2)14(9-20-7-6-17-19-20)18-15(21)12-8-11(22-3)4-5-13(12)16/h4-8,10,14H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWJVGWLWJDFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=C(C=CC(=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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